molecular formula C5H9NO3 B1313022 吗啉-4-羧酸 CAS No. 50881-96-4

吗啉-4-羧酸

货号 B1313022
CAS 编号: 50881-96-4
分子量: 131.13 g/mol
InChI 键: STUHQDIOZQUPGP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Morpholine-4-carboxylic Acid is a compound that belongs to the class of organic compounds known as leucine and derivatives . These are compounds containing leucine or a derivative thereof resulting from the reaction of leucine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom . It has a molecular formula of C5H9NO3 and a molecular weight of 131.13000 .


Synthesis Analysis

Morpholines are frequently found in biologically active molecules and pharmaceuticals . They are generally synthesized from 1,2-amino alcohols and their derivatives, which are the most common starting materials for the preparation of morpholines . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular structure of Morpholine-4-carboxylic Acid is represented by the formula C5H9NO3 . The compound has a molecular weight of 131.13000 .


Chemical Reactions Analysis

Carboxylic acids, such as Morpholine-4-carboxylic Acid, typically undergo reactions involving protonation of the carbonyl by the acid, followed by nucleophilic attack on the carbonyl .


Physical And Chemical Properties Analysis

Morpholine-4-carboxylic Acid is a colorless liquid with a weak, ammonia- or fish-like odor . It has a molecular weight of 131.13000 and a molecular formula of C5H9NO3 .

科学研究应用

1. 合成强效半胱氨酸蛋白酶S抑制剂

吗啉-4-羧酸在合成一种强效可逆且选择性半胱氨酸蛋白酶S抑制剂中起着至关重要的作用。这种化合物的氘标记和碳-14标记版本已经制备,展示了它在药理研究中的潜力 (Latli et al., 2012)

2. 新型吗啉氨基酸的开发

成功合成了新型吗啉氨基酸,可作为药物化学中的紧凑模块。这些化合物可能调节药物候选物的理化性质和药代动力学特性 (Kou et al., 2017)

3. 生物医学和光电催化应用

报道了一种非对称苯并噻吩盐的合成,它功能化了一个羧酸基团和一个吗啉单元。这种化合物对于易于稳定地锚定在金属氧化物上具有价值,并在生物医学和光电催化领域显示出潜力 (Tiravia等,2022)

4. 吗啉衍生物的抗菌活性

吗啉-4-羧酸参与合成具有显著抗菌活性的化合物。例如,一项研究表明合成了1,2,3-三唑基吗啉-3-羧酸甲酯类似物,具有有希望的抗菌活性 (Narsimha et al., 2014)

5. 癌症研究中的抗增殖活性

合成了吗啉-4-羧酸衍生物,并对其针对各种肿瘤细胞的抗增殖活性进行了评估。这突显了它在癌症研究和治疗中的潜力 (Al‐Ghorbani等,2017)

6. 药物化学中的特权结构

吗啉,包括吗啉-4-羧酸,在许多药物和生物活性分子中都有应用。它在药物化学中的应用是由于其有利的性质和合成多样性,使其成为药物设计和开发中的特权结构 (Kourounakis et al., 2020)

安全和危害

Morpholine-4-carboxylic Acid can cause irritation to the eyes, skin, nose, and respiratory system . It can also cause visual disturbance and cough . In animals, it has been shown to cause liver and kidney damage . It is recommended to prevent skin contact, prevent eye contact, and avoid ingestion and inhalation .

未来方向

A recent study describes a catalytic system for the conversion of carboxylic acids into alcohols using substoichiometric zinc acetate and N-methyl morpholine, in combination with phenylsilane as the nominal terminal reductant . This presents a potential future direction for the use of Morpholine-4-carboxylic Acid in the synthesis of alcohols .

属性

IUPAC Name

morpholine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c7-5(8)6-1-3-9-4-2-6/h1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUHQDIOZQUPGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50431421
Record name Morpholine-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Morpholine-4-carboxylic Acid

CAS RN

50881-96-4
Record name Morpholine-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

By proceeding in a similar manner to that described in Example 20 above but using N-hydroxy-propionamidine instead of N-hydroxy-benzamidine in step 1, there was prepared morpholine-4-carboxylic acid {1-[1-(3-ethyl-[1,2,4]oxadiazole-5-carbonyl)-propylcarbamoyl]-2-phenylmethanesulfonyl-ethyl}-amide. 1H NMR (DMSO): 8.73 (d, J=6.4 Hz, 1H), 7.40–7.33 (m, 5H), 7.01 (d, J=8 Hz, 1H), 4.88–4.82 (m, 1H), 4.71–4.65 (m, 1H), 4.47 (s, 2H), 3.57–3.24 (m, 10H), 2.81 (q, J=7.6 Hz, 2H), 1.99–1.88 (m, 1H), 1.75–1.64 (m, 1H), 1.26 (t, J=7.6 Hz, 3H), 0.92 (t, J=7.6 Hz, 3H). MS: (M++1) 522.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
morpholine-4-carboxylic acid {1-[1-(3-ethyl-[1,2,4]oxadiazole-5-carbonyl)-propylcarbamoyl]-2-phenylmethanesulfonyl-ethyl}-amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The title compound is prepared from morpholine-4-carboxylic acid [1-(4-cyano-piperidin-4-ylcarbamoyl)-3,3-dimethyl-butyl]-amide hydrochloride and 4-morpholine carbonyl chloride in the presence of a tertiary amine base such as N-methylmorpholine in a solvent such as methylene chloride.
Name
morpholine-4-carboxylic acid [1-(4-cyano-piperidin-4-ylcarbamoyl)-3,3-dimethyl-butyl]-amide hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
tertiary amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

0.1 g of 4-methoxy-7-[2-(6-methyl-pyridin-3-yl)-thiazol-4-yl]-benzothiazol-2-ylamine (0.00028 Mol) were dissolved in dioxane (2 ml) and treated with 0.047 ml triethylamine (0.00034 Mol) and 0.164 ml of phosgene (20% in toluene) (0.00031 Mol). After stirring for 2 hrs. at room temperature 0.122 ml of morpholine (0.0014 Mol) were added and the whole mixture was stirred for 16 hrs. at ambient temperature. Upon addition of water (5 ml) a precipitation formed, which was filtered, washed with water and dried. This crude material was triturated with hot MeOH and after cooling to room temperature filtered. The filtrate was evaporated and the residue subjected to column chromatography (silicagel, CH2Cl2/MeOH+1% NH4OH). The title compound was obtained as a light yellow solid (7%); MS (ISP): m/e=468 (M+H+).
Name
4-methoxy-7-[2-(6-methyl-pyridin-3-yl)-thiazol-4-yl]-benzothiazol-2-ylamine
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.047 mL
Type
reactant
Reaction Step Two
Quantity
0.164 mL
Type
reactant
Reaction Step Two
Quantity
0.122 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A solution of (R)-3-[2-(1,1-difluoro-methoxy)-phenylmethanesulfonyl]-2-[(1-morpholin-4-ylmethanoyl)amino]propionic acid (200 mg, 0.473 mmol), provided as in Reference 1, in CH2Cl2 (3 mL) was combined with HATU (270 mg, 0.71 mmol), HOAt (64.3 mg, 0.473 mmol), 4-amino-1-methyl-piperidine-4-carbonitrile (98 mg, 0.71 mmol), N-methylmorpholine (0.156 mL, 1.42 mmol) and them DMF (3 mL) to obtain a homogenous solution. The mixture was stirred at room temperature for 16 hours, diluted with ethyl acetate (150 mL), washed with saturated aqueous NaHCO3 and then brine, dried (MgSO4) and concentrated. The product was purified from the residue by flash chromatography to provide morpholine-4-carboxylic acid {(R)-1-(4-cyano-1-methyl-piperidin4-ylcarbamoyl)-2-[2-(1,1-difluoro-methoxy-phenylmethanesulfonyl]-ethyl}-amide. 1H NMR: (DMSO) 8.62 (s, 1H), 7.51-7.23 (m, 4H), 7.13 (t, JH,F=74 Hz, 1H), 7.06 (d, J=8.6 Hz, 1H), 4.70 (m, 1H), 4.57 (s, 2H), 3.57-3.25 (m, 10 H), 2.62-1.82 (m, 1H).
Name
Quantity
270 mg
Type
reactant
Reaction Step One
Name
Quantity
64.3 mg
Type
reactant
Reaction Step Two
Quantity
98 mg
Type
reactant
Reaction Step Three
Quantity
0.156 mL
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
reactant
Reaction Step Five
Name
Quantity
3 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Morpholine-4-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
Morpholine-4-carboxylic Acid
Reactant of Route 3
Reactant of Route 3
Morpholine-4-carboxylic Acid
Reactant of Route 4
Reactant of Route 4
Morpholine-4-carboxylic Acid
Reactant of Route 5
Reactant of Route 5
Morpholine-4-carboxylic Acid
Reactant of Route 6
Reactant of Route 6
Morpholine-4-carboxylic Acid

Citations

For This Compound
65
Citations
K Rupak, SR Vulichi, K Suman - Int. J. Chem. Sci, 2016 - researchgate.net
The use of chemicals (drugs) for both medical and recreational purposes is hardly new. In fact, drug use seems to have been a part of human science prehistory. Morpholine (C4H9NO, …
Number of citations: 43 www.researchgate.net
JK Puri, R Singh, VK Chahal, RP Sharma… - Journal of …, 2011 - Elsevier
… from N-[3-(triethoxysilyl)propyl]morpholine-4-carboxylic acid amide, 1-[3-(triethoxysilyl)propyl… for Si in N-(3-silatranylpropyl)morpholine-4-carboxylic acid amide and 1-(3-silatranylpropyl)-…
Number of citations: 21 www.sciencedirect.com
B Latli, M Hrapchak, JC Lorenz… - Current …, 2012 - ingentaconnect.com
Morpholine-4-carboxylic acid {(S)-1-[4-cyano-1-(3-morpholin-4-yl-propyl)-piperidin-4-ylcarbamoyl]-4,4- dimethyl-hexyl}-amide, (1) is a potent reversible and selective cathepsin S …
Number of citations: 3 www.ingentaconnect.com
L Jamir, N Khatun, BK Patel - RSC advances, 2011 - pubs.rsc.org
… Isolation and characterization showed the product to be morpholine-4-carboxylic acid phenylamide (14a, Table 1). … 3 ORTEP view of morpholine-4-carboxylic acid phenylamide (14a) …
Number of citations: 5 pubs.rsc.org
J Prabhakaran, VJ Majo, JJ Mann… - Chirality: The …, 2004 - Wiley Online Library
… 2-[a-(2-methoxymethoxyphenoxy)phenylmethyl]morpholine-4-carboxylic acid-9H-fluoren-9yl … -[a-(2-hydroxyphenoxy)phenylmethyl]morpholine-4-carboxylic acid tert-butyl ester (14) in 75…
Number of citations: 28 onlinelibrary.wiley.com
M Ghai, P Narula, V Kaur… - Journal of Separation …, 2015 - Wiley Online Library
… Bare silica nanoparticles were prepared by Stober's method 34, and N-[3-(triethoxysilyl)propyl]morpholine-4-carboxylic acid amide was prepared using reported method 14.The stock …
A Behr, R Roll - Journal of Molecular Catalysis A: Chemical, 2005 - Elsevier
… However, an undesired side reaction is observed: morpholine-4-carboxylic acid 2-hydroxy-1-methyl-ethyl ester is formed by the reaction of PC and the educt morpholine via an attack of …
Number of citations: 88 www.sciencedirect.com
MA Letavic, JM Keith, KS Ly, P Bonaventure… - Bioorganic & medicinal …, 2008 - Elsevier
… reaction of racemic 2-hydroxymethyl-morpholine-4-carboxylic acid tert-butyl ester 10 with phenols … -morpholine-4-carboxylic acid tert-butyl ester, which was made by literature methods. …
Number of citations: 11 www.sciencedirect.com
MS Lin, LW Hsin, CY Cheng - Journal of the Chinese Chemical …, 2004 - Wiley Online Library
Potassium channel openers (KCO's) have been demonstrated to possess potent relaxant‐activity on smooth muscle. Tissue‐selective KCO's may find use in the treatment of a variety of …
Number of citations: 7 onlinelibrary.wiley.com
MG Voronkov, JK Puri, R Singh, VK Chahal… - J. Organomet. Chem, 2011
Number of citations: 0

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。